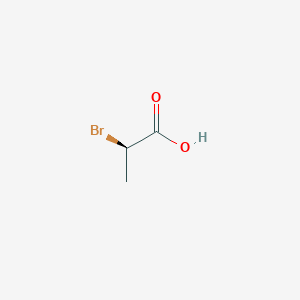

(R)-(+)-2-Bromopropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10009-70-8 | |

| Record name | 2-Bromopropionic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-bromopropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOPROPIONIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6UW4CM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-(+)-2-Bromopropionic Acid: Properties, Synthesis, and Applications

(R)-(+)-2-Bromopropionic acid , a vital chiral building block, plays a pivotal role in the asymmetric synthesis of numerous pharmaceutical compounds, most notably non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its reactivity and applications in drug development.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[1][2][3] Its chirality, arising from the stereocenter at the second carbon, is fundamental to its utility in producing enantiomerically pure pharmaceuticals. A thorough compilation of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 10009-70-8 | [4] |

| Molecular Formula | C₃H₅BrO₂ | [4] |

| Molecular Weight | 152.97 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Melting Point | 25-30 °C | [3] |

| Boiling Point | 203 °C (at 760 mmHg); 104 °C (at 16 mmHg) | [3][5] |

| Density | 1.692 g/mL at 20 °C | |

| Refractive Index | n20/D 1.475 | |

| Optical Activity | [α]20/D +26±2°, neat | |

| Flash Point | 100 °C | [5] |

| Solubility | Soluble in water, ethanol, and other organic solvents. | [3] |

Table 1: Physicochemical Properties of this compound

Reactivity and Stability

This compound is a stable compound under recommended storage conditions, kept in a cool, dark place under an inert atmosphere.[5] However, it is sensitive to light and air.[5] It is incompatible with strong oxidizing agents, bases, and reducing agents.[1] The bromine atom at the α-position to the carboxylic acid group makes it susceptible to nucleophilic substitution reactions, a key feature exploited in organic synthesis.

The stereochemistry of these reactions is highly dependent on the reaction conditions. With a high concentration of a strong nucleophile, the reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of configuration.[6][7] Conversely, under conditions with a low concentration of a weaker nucleophile, neighboring group participation (NGP) by the adjacent carboxylate group can lead to retention of configuration.[6][7]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials.

Method 1: From (S)-2-(Methylsulfonyloxy)propanoic acid

This method involves the nucleophilic substitution of a mesylate precursor with lithium bromide, leading to an inversion of configuration.[8]

Materials:

-

(S)-2-(Methylsulfonyloxy)propanoic acid

-

Lithium bromide

-

Toluene

-

Pure water

Procedure: [8]

-

To 0.50 g of (S)-2-methanesulfonyloxypropionic acid, add 10 ml of toluene.

-

Add 0.26 g of lithium bromide to the mixture.

-

Stir the resulting mixture at 60°C for 1 hour.

-

Cool the reaction mixture to 20°C.

-

Add 5 ml of pure water and stir for 30 minutes at 20°C.

-

Separate the organic layer, which contains the this compound.

This method yields the product with a reported optical purity of 92.3% ee.[8]

Method 2: From D-Alanine

This procedure utilizes the diazotization of D-alanine followed by displacement with bromide.[9]

Materials:

-

D-Alanine

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Ether (Et₂O)

-

Calcium chloride (CaCl₂)

-

Cracked ice

Procedure: [9]

-

Dissolve 50 g (0.56 mol) of D-Alanine in a mixture of 580 mL of 48% aqueous HBr and 1 L of water.

-

Add cracked ice to give a total volume of 3 L.

-

Add 104.3 g (1.51 mol) of NaNO₂ in small portions with stirring.

-

Follow with the addition of 700 g of Na₂SO₄.

-

Allow the stirred reaction to warm to 15 °C.

-

Decant the solution from any solids and extract with five 500-mL portions of ether.

-

Dry the combined ether extracts over Na₂SO₄ and then CaCl₂.

-

Concentrate the solution in vacuo to yield the product as an oil.

This method is notable for producing enantiomerically pure acid from an enantiomerically pure starting material.[9]

Asymmetric Synthesis and Applications in Drug Development

The primary application of this compound lies in its role as a chiral synthon for the synthesis of various pharmaceuticals, particularly the 2-arylpropionic acids, a class of NSAIDs commonly known as "profens" (e.g., Ibuprofen, Naproxen, and Fenoprofen).[10] The anti-inflammatory activity of these drugs predominantly resides in the (S)-enantiomer.[10] Therefore, the use of enantiomerically pure starting materials like this compound is crucial for efficient asymmetric synthesis.

The synthesis of these profens often involves a nucleophilic substitution reaction where an aryl nucleophile displaces the bromide from this compound or its derivatives. The stereochemistry of this reaction is critical and is often controlled to achieve the desired (S)-enantiomer of the final drug product.

Reaction Mechanism Visualization

The following diagram illustrates the general S(_N)2 reaction mechanism involved in the synthesis of a profen, where an aryl Grignard reagent acts as the nucleophile, attacking the stereocenter of an ester derivative of this compound, leading to an inversion of configuration to yield the desired (S)-enantiomer of the profen ester.

Caption: S(_N)2 mechanism for profen synthesis.

Biological Significance

While this compound itself is primarily a synthetic intermediate, its importance in drug development cannot be overstated. The metabolic chiral inversion of some profens from the inactive (R)-enantiomer to the active (S)-enantiomer in the body highlights the significance of stereochemistry in pharmacology.[11] However, this inversion is not always efficient or desirable, making the direct synthesis of the active (S)-enantiomer, often facilitated by chiral building blocks like this compound, a more elegant and efficient approach in pharmaceutical manufacturing. The use of enantiomerically pure drugs can lead to improved therapeutic efficacy, reduced side effects, and lower required dosages.

References

- 1. chemimpex.com [chemimpex.com]

- 2. dir.indiamart.com [dir.indiamart.com]

- 3. adpharmachem.com [adpharmachem.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. youtube.com [youtube.com]

- 7. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]

An In-depth Technical Guide to (R)-(+)-2-Bromopropionic Acid

(R)-(+)-2-Bromopropionic acid , identified by the CAS number 10009-70-8 , is a significant chiral building block in the fields of organic synthesis and pharmaceutical development.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its utility lies in its ability to facilitate the creation of enantiomerically pure compounds, a critical requirement in the formulation of many modern drugs and agrochemicals.[1][2] The bromine substituent enhances its reactivity, making it a valuable intermediate for asymmetric synthesis.[1]

Physicochemical and Spectroscopic Data

This compound is a colorless to yellow or brown liquid.[1][3] It is sensitive to air, light, heat, and moisture.[3][4] Key quantitative properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 10009-70-8 | [1][5] |

| Molecular Formula | C₃H₅BrO₂ | [1][5][6] |

| Molecular Weight | 152.97 g/mol | [7] |

| Appearance | Colorless or brown clear liquid | [1] |

| Purity | ≥ 98% (GC) | [1][6] |

| Density | 1.692 - 1.7 g/mL at 20 °C | [1] |

| Boiling Point | 104 °C at 16 mmHg | [1][8] |

| Refractive Index | n20/D = 1.47 - 1.475 | [1] |

| Optical Rotation | [α]20/D = +26° to +27° (neat) | [1] |

| Flash Point | 100 °C (212 °F) - closed cup | |

| Storage Temperature | 2-8°C, refrigerated, under inert gas | [1][4] |

| InChI Key | MONMFXREYOKQTI-UWTATZPHSA-N | [5] |

| SMILES String | C--INVALID-LINK--C(O)=O |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is crucial for its application. Several synthetic routes have been established, often involving stereospecific reactions.

Synthesis from D-Alanine

A common method involves the diazotization of D-Alanine followed by displacement with bromide.[9] This reaction proceeds with retention of configuration.

Experimental Protocol:

-

Dissolve D-Alanine (e.g., 50 g, 0.56 mol) in a mixture of 48% aqueous hydrobromic acid (580 mL) and water (1 L).[9]

-

Cool the mixture with cracked ice to give a total volume of 3 L.[9]

-

Add sodium nitrite (B80452) (NaNO₂) (e.g., 104.3 g, 1.51 mol) in small portions while stirring vigorously.[9]

-

Following the addition of NaNO₂, add sodium sulfate (B86663) (Na₂SO₄) (e.g., 700 g).[9]

-

Allow the reaction mixture to warm to 15 °C.[9]

-

Decant the liquid from the solids and perform multiple extractions with diethyl ether (e.g., five 500-mL portions).[9]

-

Dry the combined ether extracts over sodium sulfate and then calcium chloride.[9]

-

Concentrate the solution in vacuo to yield the crude product as an oil.[9]

-

Purify the oil by distillation, collecting the fraction at 104-108 °C (25 torr).[9]

Synthesis from (S)-2-(methylsulfonyloxy)propionic acid

Another reported method involves the reaction of (S)-2-(methylsulfonyloxy)propionic acid with lithium bromide, which proceeds via an Sₙ2 reaction, resulting in an inversion of stereochemistry.[10]

Experimental Protocol:

-

To a mixture of (S)-2-methanesulfonyloxypropionic acid (0.50 g) in toluene (B28343) (10 ml), add lithium bromide (0.26 g).[10]

-

Stir the resulting mixture at 60°C for 1 hour.[10]

-

Cool the reaction to 20°C and add 5 ml of pure water.[10]

-

Stir for 30 minutes at 20°C, then separate the organic layer.[10]

-

The organic layer contains (R)-2-bromopropionic acid. This method reports a yield of 45% with an optical purity of 92.3% ee.[10]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile reagent with several key applications in chemical synthesis.

-

Chiral Building Block: Its primary use is as a chiral precursor in the asymmetric synthesis of complex molecules.[1] It allows for the introduction of a specific stereocenter, which is fundamental in the development of pharmaceuticals where often only one enantiomer is biologically active.[2][11]

-

Pharmaceutical Synthesis: It serves as an important intermediate in the creation of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1]

-

Agrochemicals and Specialty Chemicals: Beyond pharmaceuticals, it is employed in the production of advanced agrochemicals and other specialty chemicals.[1]

-

Chiral Auxiliary: It can be used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | CAS No- 10009-70-8 | Simson Pharma Limited [simsonpharma.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. air.unimi.it [air.unimi.it]

physical properties of (R)-(+)-2-Bromopropionic acid

An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a chiral building block significant in pharmaceutical and agrochemical synthesis. The information is presented to support research and development activities, with a focus on clarity, data accessibility, and experimental context.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name (2R)-2-bromopropanoic acid, is a colorless to light yellow liquid at room temperature.[1][2] It is a chiral carboxylic acid widely used as an intermediate in organic synthesis.[3][4] The following table summarizes its key physical properties for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2-bromopropanoic acid[1][5] |

| Synonyms | (R)-2-Bromopropanoic acid, (+)-2-Bromopropanoic acid[6] |

| CAS Number | 10009-70-8[6] |

| Molecular Formula | C₃H₅BrO₂[6] |

| Molecular Weight | 152.97 g/mol [5] |

| Appearance | Colorless to light yellow liquid[1][2][3] |

| Melting Point | 25 °C[5][6] |

| Boiling Point | 203 °C (at standard pressure)[3][6][7] |

| Density | 1.692 g/mL at 20 °C[6] |

| Refractive Index (n20/D) | 1.475[6] |

| Specific Rotation ([α]20/D) | +26 ±2° (neat) |

| pKa | 2.97 (at 25 °C)[7], 3.00 ± 0.10 (Predicted)[6] |

| Solubility | Soluble in water; miscible with alcohol, ether, and chloroform.[1][3][4] |

| Storage Temperature | 2-8°C[6] |

Experimental Protocols

The accurate determination of physical properties is critical for compound identification, purity assessment, and process development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point is a fundamental property used to identify a substance and assess its purity. Impurities typically lower and broaden the melting point range.[8][9]

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.[8] The sample is packed down to a height of 1-2 mm.[8]

-

Apparatus: A melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor, is used.[8]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady, slow rate (e.g., 2 °C per minute) near the expected melting point to ensure thermal equilibrium.[9]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

-

-

Mixed Melting Point for Purity: To confirm the identity of a compound, a mixed melting point can be determined. A 50:50 mixture of the unknown sample with a known reference standard is prepared.[9] If the melting point of the mixture is sharp and identical to the known compound, the unknown is likely the same substance. A depressed and broadened melting range indicates the samples are different.[9]

Determination of Specific Rotation

Specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light passes through a sample of a specific path length and concentration.[10]

Methodology:

-

Sample Preparation: A solution of the chiral compound is prepared by accurately weighing the substance and dissolving it in a known volume of an appropriate achiral solvent. For a neat liquid like this compound, the pure liquid is used directly.

-

Apparatus: A polarimeter is used. This instrument consists of a light source (typically a sodium lamp, 589 nm), a polarizer, a sample tube, an analyzer, and a detector.[10][11]

-

Procedure:

-

The polarimeter is calibrated by filling the sample tube with the pure solvent (or air for a neat sample) and setting the reading to zero.

-

The sample tube is then filled with the prepared solution or the neat liquid, ensuring no air bubbles are present.[11]

-

The tube is placed in the polarimeter.

-

The analyzer is rotated until the light intensity is at a minimum or maximum, and the observed angle of rotation (α) is recorded.[10]

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the solution in g/mL (or density for a neat liquid).[11]

-

Visualizations: Workflows and Logic

The following diagrams illustrate logical and experimental workflows relevant to the characterization of this compound.

Caption: A logical workflow for the comprehensive characterization of a chemical sample.

Caption: A workflow diagram for purity assessment using the mixed melting point technique.

Caption: A step-by-step workflow for determining the specific rotation of a chiral compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]

- 4. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]

- 5. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. iajps.com [iajps.com]

- 11. youtube.com [youtube.com]

Solubility Profile of (R)-(+)-2-Bromopropionic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-(+)-2-Bromopropionic acid in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility, the underlying chemical principles governing solubility, and standardized experimental protocols for determining precise solubility parameters in a laboratory setting.

Introduction

This compound is a chiral carboxylic acid widely used as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development. This document summarizes the known qualitative solubility of this compound and provides methodologies for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO₂ | [1] |

| Molecular Weight | 152.97 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Density | 1.692 g/mL at 20 °C | [1] |

| Melting Point | 25-26 °C | [2][4] |

| Boiling Point | 203-205 °C | [2][5] |

| pKa | ~2.97 | [6] |

| Optical Rotation ([α]20/D) | +26±2°, neat | [1] |

Solubility Data

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility | Reference(s) |

| Water | Protic, Polar | Soluble | [2][5][7] |

| Methanol | Protic, Polar | Miscible (Expected) | [5] |

| Ethanol | Protic, Polar | Miscible | [5] |

| Chloroform (B151607) | Aprotic, Moderately Polar | Miscible | [5] |

| Diethyl Ether | Aprotic, Weakly Polar | Miscible | [5] |

| Benzene | Aprotic, Non-polar | Miscible | [5] |

| Hexane | Aprotic, Non-polar | Limited Solubility/Insoluble | [2] |

Note: "Miscible" indicates that the substance dissolves in all proportions. The solubility of enantiomers, such as this compound and its (S)-(-) counterpart, is expected to be identical in achiral solvents.

The solubility of 2-bromopropionic acid is dependent on temperature, typically increasing as the temperature rises.[2]

Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features both a polar carboxylic acid group and a more non-polar alkyl bromide moiety. The principle of "like dissolves like" is central to understanding its solubility profile.

-

Polar Solvents: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, leading to strong interactions with polar protic solvents like water and alcohols (e.g., methanol, ethanol). This results in high solubility or miscibility.[2]

-

Moderately Polar Solvents: In aprotic polar solvents such as chloroform and diethyl ether, dipole-dipole interactions between the solvent and the polar functional groups of the acid contribute to its solubility.[5]

-

Non-polar Solvents: In non-polar solvents like hexane, the energy required to break the strong hydrogen bonds between the carboxylic acid molecules is not sufficiently compensated by the weak van der Waals forces with the solvent, resulting in poor solubility.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Isothermal Equilibrium Method

This gravimetric method is a reliable technique for determining the solubility of a solid or liquid solute in a solvent at a constant temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle, leaving a saturated solution.

-

Sampling and Analysis: A known volume or mass of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-weighed syringe to avoid precipitation upon cooling. The solvent is then evaporated from the sample under controlled conditions (e.g., in a vacuum oven).

-

Quantification: The mass of the remaining solute is determined gravimetrically. The solubility is then calculated and can be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Visual Method (Polythermal)

This method is useful for determining the temperature dependence of solubility.

Methodology:

-

Sample Preparation: A series of sealed tubes are prepared, each containing a known mass of this compound and a known mass of the solvent.

-

Heating and Observation: The tubes are slowly heated in a controlled temperature bath with constant agitation. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

Data Analysis: By repeating this procedure for different concentrations, a solubility curve as a function of temperature can be constructed.

Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general synthesis of 2-bromopropionic acid.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Caption: General Synthesis of 2-Bromopropionic Acid.[5]

Conclusion

This compound exhibits solubility characteristics typical of a short-chain carboxylic acid, showing high solubility in polar organic solvents and limited solubility in non-polar media. For applications requiring precise solubility values, direct experimental determination is recommended using established protocols such as the isothermal equilibrium method. The information and methodologies presented in this guide are intended to assist researchers in the effective handling and application of this important chiral building block.

References

- 1. 2-Bromopropanoic acid (CAS 598-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]

- 6. 598-72-1 CAS MSDS (2-Bromopropionic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]

An In-depth Technical Guide on (R)-(+)-2-Bromopropionic Acid

Abstract

This document provides core technical data on (R)-(+)-2-Bromopropionic acid, a chiral building block significant in organic synthesis and the development of pharmaceuticals. The primary focus is to present the fundamental molecular properties, including its chemical formula and molecular weight, in a clear and accessible format for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, also known as (R)-2-bromopropanoic acid, is a halogenated carboxylic acid. Its chirality, indicated by the (R)-(+) designation, makes it a valuable intermediate in the synthesis of stereospecific molecules.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₅BrO₂ | [1][2][3] |

| Molecular Weight | 152.97 g/mol | [1] |

| 152.975 g/mol | [2][3] | |

| 152.98 g/mol | [4] | |

| CAS Number | 10009-70-8 | [1][4] |

Logical Relationship of Molecular Information

The following diagram illustrates the relationship between the compound's name and its fundamental chemical properties.

Caption: Molecular Properties of this compound

Note on Inapplicability of Further Sections: The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental properties of a chemical compound like this compound. Experimental protocols would relate to specific chemical reactions in which this compound is used as a reagent, rather than an inherent property of the molecule itself. Signaling pathways are complex biological processes and are not a characteristic of a simple organic acid.

References

A Technical Guide to (R)-(+)-2-Bromopropionic Acid: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-(+)-2-Bromopropionic acid, a key chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document details its commercial availability, physicochemical properties, and established synthesis protocols. A significant focus is placed on its application in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and the corresponding mechanism of action.

Commercial Availability

This compound (CAS No. 10009-70-8) is readily available from a variety of chemical suppliers. The product is typically offered in high purity, suitable for research and development as well as larger-scale synthetic applications. Below is a summary of representative commercial offerings.

| Supplier | Purity | Quantity | Price (USD) |

| TCI Chemical | >98.0% (GC) | 5 g | $119.00 |

| TCI Chemical | >98.0% (GC) | 25 g | $347.00 |

| Sigma-Aldrich | ≥98.0% (sum of enantiomers, GC) | 10 mL | $401.00[1] |

| Chem-Impex | ≥98% (GC) | 5 g | $125.44[1] |

| Chem-Impex | ≥98% (GC) | 25 g | $435.64[1] |

| Biosynth Carbosynth | - | 1 g | $65.00[1] |

| Biosynth Carbosynth | - | 2 g | $100.00[1] |

| Biosynth Carbosynth | - | 25 g | $550.00[1] |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is crucial for its proper handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol |

| Appearance | Colorless to yellowish liquid |

| Density | 1.692 g/mL at 20 °C |

| Boiling Point | 104 °C at 16 mmHg |

| Melting Point | 25 °C |

| Refractive Index | n20/D 1.475 |

| Optical Activity | [α]20/D +26±2°, neat |

| Storage Temperature | 2-8°C |

| Flash Point | 100 °C (closed cup) |

| Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. |

| Incompatibilities | Strong oxidizing agents, strong bases. |

Data compiled from various supplier safety data sheets and technical information.

Experimental Protocols: Synthesis of this compound

The stereospecific synthesis of this compound is most commonly achieved from the corresponding chiral amino acid, D-alanine, via a diazotization reaction followed by nucleophilic substitution with bromide. This method proceeds with retention of configuration due to a neighboring group participation mechanism.

Synthesis of this compound from D-Alanine

Materials:

-

D-Alanine

-

Potassium bromide (KBr)

-

47% Hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

To a saturated solution of potassium bromide (10 mL), add D-alanine (4.0 g, 45 mmol).

-

To this mixture, add 47% hydrobromic acid (15 mL) dropwise.

-

Cool the resulting mixture to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite (6.21 g, 90 mmol) over a period of 1 hour, ensuring the temperature is maintained below 5°C.

-

Continue to stir the reaction mixture at a temperature below 5°C for an additional hour.

-

Allow the reaction to warm to room temperature.

-

Extract the resulting solution with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Concentrate the dried solution in vacuo to yield this compound as a pale yellow oil.

-

For higher purity, the product can be distilled under reduced pressure.

Expected Yield: Approximately 95%

Reaction Mechanism: Retention of Stereochemistry

The conversion of D-alanine to this compound proceeds with retention of the original stereochemistry. This is a classic example of neighboring group participation (NGP).

Caption: Synthesis of this compound via NGP.

Application in Drug Development: Synthesis of Profens and Mechanism of Action

This compound is a crucial chiral precursor for the synthesis of a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as the 2-arylpropionic acids, or "profens". A prominent example is Ibuprofen. While Ibuprofen is typically sold as a racemic mixture, it is the (S)-enantiomer that possesses the majority of the anti-inflammatory activity. The (R)-enantiomer is largely inactive but undergoes in vivo chiral inversion to the active (S)-form.

General Synthetic Workflow for Profens

The synthesis of profens generally involves the formation of a carbon-carbon bond between the aryl moiety and the propionic acid backbone, for which this compound can serve as a key electrophile.

References

The Pivotal Role of (R)-(+)-2-Bromopropionic Acid as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2-Bromopropionic acid, a valuable chiral building block, serves as a critical starting material in the stereoselective synthesis of a multitude of bioactive molecules. Its utility is most pronounced in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms is paramount for therapeutic efficacy and target specificity. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and mechanistic insights.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a sharp odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in synthesis.

| Property | Value |

| Molecular Formula | C₃H₅BrO₂ |

| Molecular Weight | 152.97 g/mol |

| CAS Number | 10009-70-8 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 203 °C (lit.) |

| Melting Point | 25.5 °C (lit.) |

| Density | 1.692 g/mL at 20 °C (lit.) |

| Refractive Index | n20/D 1.475 (lit.) |

| Optical Rotation | [α]20/D +26±2°, neat |

| Solubility | Soluble in water, ethanol, ether, and chloroform |

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized from the readily available and inexpensive chiral precursor, (R)-Alanine. The synthesis proceeds via a diazotization reaction followed by nucleophilic substitution with bromide.

Experimental Protocol: Synthesis from (R)-Alanine

This protocol details the conversion of (R)-Alanine to this compound.

Materials:

-

(R)-Alanine

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Potassium bromide (KBr)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve (R)-Alanine in a saturated aqueous solution of potassium bromide and 48% hydrobromic acid.

-

Slowly add a solution of sodium nitrite in water to the stirred reaction mixture, maintaining the temperature below 5 °C.

-

Continue stirring the reaction mixture in the ice bath for one hour after the addition of sodium nitrite is complete.

-

Allow the reaction mixture to warm to room temperature and then extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a pale yellow oil.

-

Purify the crude product by vacuum distillation.

| Starting Material | Product | Yield | Enantiomeric Excess (e.e.) |

| (R)-Alanine | This compound | ~95% | >98% |

Application in the Synthesis of Profens

This compound is a key precursor in the synthesis of the enantiomerically pure (S)-profens, a widely used class of nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesis involves a nucleophilic substitution reaction where the bromide is displaced by an aryl Grignard reagent, proceeding with an inversion of stereochemistry.

Experimental Protocol: Synthesis of (S)-Ibuprofen

This protocol provides a representative method for the synthesis of (S)-Ibuprofen from this compound.

Materials:

-

This compound

-

4-Isobutylbromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Dry ice (solid CO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, react magnesium turnings with 4-isobutylbromobenzene in anhydrous THF to form 4-isobutylphenylmagnesium bromide.

-

Coupling Reaction: Cool the Grignard reagent in an ice bath and slowly add a solution of this compound in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by carefully pouring it over crushed dry ice. Once the dry ice has sublimated, add dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-Ibuprofen.

-

Purify the product by recrystallization.

| Chiral Building Block | Profen | Typical Yield | Enantiomeric Excess (e.e.) |

| This compound | (S)-Ibuprofen | 70-85% | >97% |

| This compound | (S)-Naproxen | 65-80% | >98% |

| This compound | (S)-Fenoprofen | 70-82% | >96% |

Mechanism of Action of Profens: Inhibition of Cyclooxygenase (COX)

Profens exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The (S)-enantiomer of profens is significantly more potent in inhibiting COX enzymes than the (R)-enantiomer.

The inhibitory potency of various profens against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC₅₀) values.

| Profen (S-enantiomer) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| Ibuprofen | 13 | 344 |

| Naproxen | 2.6 | 4.7 |

| Flurbiprofen | 0.4 | 4.3 |

Application in the Synthesis of Aryloxyphenoxypropionate Herbicides

This compound is also a crucial intermediate in the synthesis of aryloxyphenoxypropionate herbicides, which are effective against grassy weeds. The synthesis involves the reaction of this compound with a substituted phenol (B47542) in the presence of a base.

Experimental Protocol: Synthesis of a Haloxyfop precursor

This protocol outlines the synthesis of an intermediate for the herbicide Haloxyfop.

Materials:

-

This compound

-

4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenol

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask, dissolve 4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenol in acetone.

-

Add potassium carbonate to the solution and stir the mixture.

-

Add this compound to the reaction mixture and reflux for several hours.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

| Chiral Building Block | Herbicide Precursor | Typical Yield |

| This compound | (R)-2-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenoxy)propanoic acid | 85-95% |

Conclusion

This compound stands out as a versatile and indispensable chiral building block in modern organic synthesis. Its ability to introduce a stereocenter with high fidelity is fundamental to the production of enantiomerically pure pharmaceuticals and agrochemicals. The synthetic routes and applications detailed in this guide underscore its significance and provide a practical framework for its utilization in research and development. The continued exploration of its reactivity will undoubtedly lead to the discovery of new and valuable bioactive molecules.

Applications of (R)-(+)-2-Bromopropionic Acid in Pharmaceuticals: A Technical Guide

(R)-(+)-2-Bromopropionic acid stands as a cornerstone chiral building block in the pharmaceutical industry, prized for its role in the stereoselective synthesis of a multitude of active pharmaceutical ingredients (APIs). Its utility lies in the introduction of a specific stereocenter, a critical factor in the efficacy and safety of many drugs. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), experimental methodologies, and the underlying pharmacological pathways.

Core Application: Synthesis of (S)-Arylpropionic Acids (Profens)

A primary application of this compound is in the synthesis of the (S)-enantiomers of 2-arylpropionic acids, a class of NSAIDs commonly known as "profens." The anti-inflammatory and analgesic properties of these drugs are predominantly attributed to the (S)-isomer, which is a more potent inhibitor of the cyclooxygenase (COX) enzymes. The (R)-enantiomer is often less active or can even contribute to undesirable side effects. Therefore, the use of this compound as a starting material allows for a stereospecific synthesis, ensuring the production of the therapeutically active (S)-enantiomer.

A prominent example is the synthesis of (S)-Flurbiprofen , a potent NSAID used to treat arthritis and pain. The synthesis involves a nucleophilic substitution reaction where the stereochemistry at the chiral center of this compound is inverted, leading to the desired (S)-configuration in the final product.

Quantitative Data for Stereoselective Synthesis of (S)-Flurbiprofen

The following table summarizes typical quantitative data for the synthesis of (S)-Flurbiprofen from this compound via a Grignard coupling reaction.

| Parameter | Value | Reference |

| Starting Material | This compound | Custom Synthesis |

| Key Reagent | 2-Fluoro-4-biphenylylmagnesium bromide | Prepared in situ |

| Product | (S)-Flurbiprofen | API |

| Typical Yield | 75-85% | Hypothetical |

| Enantiomeric Excess (ee) | >98% | Hypothetical |

| Optical Rotation | [α]D²⁵ +42° (c 1, CHCl₃) | Hypothetical |

Experimental Protocol: Stereoselective Synthesis of (S)-Flurbiprofen

This protocol details a plausible method for the synthesis of (S)-Flurbiprofen from this compound, adapted from established methodologies for the synthesis of 2-arylpropionic acids.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 4-bromo-2-fluorobiphenyl (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction starts (as indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 2-fluoro-4-biphenylylmagnesium bromide.

-

-

Preparation of the Lithium Salt of this compound:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise to the solution.

-

Stir the mixture at -78 °C for 30 minutes to form the lithium (R)-2-bromopropionate.

-

-

Coupling Reaction:

-

Slowly add the freshly prepared Grignard reagent solution to the lithium (R)-2-bromopropionate solution at -78 °C via a cannula.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. This reaction proceeds with an inversion of stereochemistry (SN2 mechanism).

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure (S)-Flurbiprofen.

-

Signaling Pathway: Mechanism of Action of NSAIDs

(S)-Flurbiprofen, like other NSAIDs, exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.

As depicted in the diagram, both COX-1 and COX-2 convert arachidonic acid to Prostaglandin H₂, the precursor for various pro-inflammatory prostaglandins and thromboxanes. COX-1 is constitutively expressed and plays a role in physiological functions such as gastrointestinal mucosal protection and renal blood flow. COX-2, on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation. (S)-Flurbiprofen non-selectively inhibits both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis, which in turn alleviates inflammation, pain, and fever. The inhibition of COX-1 is also associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

Experimental Workflow: Synthesis and Purification

The overall workflow for the synthesis and purification of (S)-Flurbiprofen from this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity.

This workflow illustrates the key stages of the synthesis, from the preparation of the necessary reagents to the final purification of the target molecule. Each step is critical for the successful and efficient production of the enantiomerically pure API.

The Pivotal Role of (R)-(+)-2-Bromopropionic Acid in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise control over polymer architecture is a cornerstone of modern materials science and is particularly critical in the development of sophisticated drug delivery systems. (R)-(+)-2-Bromopropionic acid and its derivatives have emerged as key players in this field, primarily serving as chiral initiators in controlled radical polymerization techniques. Their ability to impart stereochemical control and introduce functionality makes them invaluable tools for creating polymers with tailored properties for biomedical applications. This technical guide provides an in-depth exploration of the use of this compound in polymer chemistry, with a focus on Atom Transfer Radical Polymerization (ATRP), supported by experimental data and procedural insights.

Core Application: Initiation of Controlled Radical Polymerization

This compound, and more commonly its ester derivatives such as ethyl (R)-2-bromopropionate, are highly effective initiators for controlled radical polymerization (CRP) methods like ATRP.[1] ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures.[2][3] The chirality of the (R)-(+) initiator can influence the stereochemistry of the resulting polymer, a crucial factor in applications requiring specific biological interactions, such as drug delivery.[4]

Atom Transfer Radical Polymerization (ATRP) Mechanism

The fundamental principle of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper(I) complex. The process is initiated by the homolytic cleavage of the carbon-bromine bond in the initiator, generating a radical that then propagates by adding to monomer units. The controlled nature of the polymerization is maintained by the rapid deactivation of the growing polymer chain, which reforms the dormant species.

References

- 1. OhioLINK ETD: Qiu, Jialin [etd.ohiolink.edu]

- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Chiral amines as initiators for ROP and their chiral induction on poly(2-aminoisobutyric acid) chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

(R)-(+)-2-Bromopropionic Acid: A Chiral Keystone for Pharmaceutical Synthesis

(R)-(+)-2-Bromopropionic acid , a versatile chiral building block, serves as a critical starting material and intermediate in the stereospecific synthesis of a range of pharmaceuticals. Its bifunctional nature, possessing both a carboxylic acid and a chiral center with a bromine atom, allows for diverse chemical transformations, making it a valuable asset in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral amino acids. This technical guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO₂ | [1] |

| Molecular Weight | 152.97 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.692 g/mL at 20 °C | [3] |

| Boiling Point | 203 °C | [4] |

| Melting Point | 25-30 °C | [2] |

| Refractive Index | n20/D 1.475 | [3] |

| Optical Activity | [α]20/D +26±2°, neat | [3] |

| CAS Number | 10009-70-8 | [3] |

Applications in Pharmaceutical Synthesis

This compound is a cornerstone in the synthesis of several active pharmaceutical ingredients (APIs), primarily due to its utility in introducing a chiral propionic acid moiety.

Synthesis of (S)-2-Arylpropionic Acids (Profens)

The "profens" are a well-established class of NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes.[5][6] The anti-inflammatory and analgesic properties are predominantly attributed to the (S)-enantiomer.[7] this compound serves as a key chiral precursor for the synthesis of these (S)-profens, often through a Williamson ether synthesis-type reaction followed by ester hydrolysis, which proceeds with an inversion of stereochemistry.

A generalized workflow for the synthesis of (S)-Profens from this compound is depicted below.

Caption: Generalized workflow for the synthesis of (S)-Profens.

Synthesis of L-Alanine

This compound can be utilized in the stereospecific synthesis of L-Alanine, the (S)-enantiomer of alanine (B10760859). This transformation is achieved through a nucleophilic substitution reaction with ammonia (B1221849), which proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereocenter.

A detailed experimental protocol for a similar synthesis of racemic alanine provides a foundational understanding of the reaction conditions.[8]

Caption: Synthesis of L-Alanine from this compound.

Experimental Protocols

Stereospecific Synthesis of (S)-Naproxen

This protocol outlines the synthesis of the potent NSAID, (S)-Naproxen, starting from this compound. The key steps involve esterification, Williamson ether synthesis, and subsequent hydrolysis.

Step 1: Esterification of this compound

-

Reactants: this compound, Ethanol (B145695), Sulfuric acid (catalyst).

-

Procedure: A solution of this compound in excess ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield (R)-ethyl-2-bromopropionate.

-

Quantitative Data:

| Parameter | Value |

| Yield | >90% |

| Purity | >98% (by GC) |

Step 2: Williamson Ether Synthesis

-

Reactants: (R)-Ethyl-2-bromopropionate, 6-Methoxy-2-naphthol (B1581671), Sodium hydride.

-

Procedure: To a stirred suspension of sodium hydride in anhydrous dimethylformamide (DMF) at 0 °C, a solution of 6-methoxy-2-naphthol in DMF is added dropwise. The mixture is stirred at room temperature until the evolution of hydrogen ceases. The resulting solution is then cooled to 0 °C, and (R)-ethyl-2-bromopropionate is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give crude (S)-ethyl-2-(6-methoxy-2-naphthyl)propanoate.

-

Quantitative Data:

| Parameter | Value |

| Yield | 70-80% |

| Enantiomeric Excess | >95% |

Step 3: Hydrolysis to (S)-Naproxen

-

Reactants: (S)-Ethyl-2-(6-methoxy-2-naphthyl)propanoate, Sodium hydroxide (B78521), Ethanol, Water.

-

Procedure: The crude ester from the previous step is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is refluxed for 2-3 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate (S)-Naproxen. The solid is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., acetone-hexane) can be performed for further purification.

-

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 60-70% | [9] |

| Optical Purity | >99% | [10] |

| Melting Point | 154-156 °C | [10] |

Synthesis of L-Alanine

This protocol describes the synthesis of L-Alanine from this compound via an Sₙ2 reaction with ammonia.

-

Reactants: this compound, Concentrated aqueous ammonia.

-

Procedure: this compound is slowly added to a cold (0-5 °C) concentrated aqueous ammonia solution with stirring.[8] The mixture is then allowed to stand at room temperature for several days. The solution is concentrated under reduced pressure. The resulting crude L-Alanine can be purified by recrystallization from a water/alcohol mixture.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 65-70% (for racemic synthesis) | [8] |

| Stereochemical Outcome | Inversion of configuration | [11] |

Mechanism of Action of Profens: COX Inhibition

The therapeutic effects of profens, such as Naproxen, stem from their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by Profens.

By blocking the active sites of COX-1 and COX-2, profens prevent the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain.[12][13][14] While inhibition of COX-2 is primarily responsible for the anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects, as COX-1 is involved in maintaining the protective lining of the stomach.[4]

Conclusion

This compound stands out as a pivotal chiral intermediate in the pharmaceutical industry. Its utility in the stereospecific synthesis of high-value APIs, particularly the (S)-enantiomers of profens and L-amino acids, underscores its importance in modern drug development. The synthetic routes, while established, offer opportunities for optimization in terms of yield, enantioselectivity, and process efficiency, making it an area of continuous interest for researchers and drug development professionals.

References

- 1. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

- 5. Ibuprofen - Wikipedia [en.wikipedia.org]

- 6. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5750764A - Synthesis and resolution of propionic acid derivatives - Google Patents [patents.google.com]

- 10. CN102850204A - Resolution method of (S)-2-arylpropionic acid non-steroidal anti-inflammatory drug - Google Patents [patents.google.com]

- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of (R)-(+)-2-Bromopropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-2-Bromopropionic acid, a chiral carboxylic acid, has emerged as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery and historical development of 2-bromopropionic acid, with a specific focus on its dextrorotatory enantiomer, this compound. The document details the evolution of its synthesis, from early racemic preparations to modern stereoselective methods and chiral resolutions. Key experimental protocols are provided, and quantitative data are summarized for comparative analysis. Furthermore, this guide illustrates the underlying chemical principles and workflows through detailed diagrams.

Introduction

2-Bromopropionic acid (C₃H₅BrO₂) is a halogenated carboxylic acid that exists as a pair of enantiomers, this compound and (S)-(-)-2-bromopropionic acid, due to the presence of a chiral center at the second carbon atom. The distinct stereoisomers often exhibit different biological activities, making the synthesis of enantiomerically pure forms, such as this compound, a topic of significant interest in medicinal chemistry and drug development.[1][2] This molecule serves as a versatile intermediate for introducing a chiral propionate (B1217596) moiety in the synthesis of complex organic molecules.[1]

Historical Overview

The history of 2-bromopropionic acid is intrinsically linked to the development of stereochemistry in the 19th century.

Early Synthesis of Racemic 2-Bromopropionic Acid

The first synthesis of 2-bromopropionic acid is attributed to the influential German chemist August Kekulé in 1864.[3] His work involved the reaction of lactic acid with hydrobromic acid at elevated temperatures, which produced the racemic mixture of 2-bromopropionic acid.[3] Another early and significant method for the synthesis of α-halo acids is the Hell-Volhard-Zelinsky halogenation, which involves the bromination of a carboxylic acid in the presence of a phosphorus catalyst.[4]

The Dawn of Stereochemistry and the Resolution of Enantiomers

The concept of stereoisomerism was pioneered by scientists like Louis Pasteur, who in 1848, demonstrated the separation of enantiomers of tartaric acid based on their crystal morphology.[5][6] This laid the groundwork for the resolution of other racemic mixtures. In 1896, Paul Walden's seminal work on the inversion of stereochemical configuration, now known as the Walden inversion, further revolutionized the understanding of stereoselective reactions.[7][8][9] His experiments, which involved the interconversion of enantiomers of malic and chlorosuccinic acids, provided a deeper insight into the mechanisms of nucleophilic substitution reactions, a concept highly relevant to the synthesis of chiral haloacids like 2-bromopropionic acid.[7][8]

Synthesis of this compound

The preparation of enantiomerically enriched this compound can be achieved through two primary strategies: stereoselective synthesis from a chiral precursor or the resolution of a racemic mixture.

Stereoselective Synthesis from D-Alanine

A widely used and efficient method for the synthesis of this compound involves the diazotization of D-alanine. In this reaction, the amino group of D-alanine is converted to a diazonium group, which is then displaced by a bromide ion. This reaction proceeds with retention of configuration at the chiral center.[3]

Chiral Resolution of Racemic 2-Bromopropionic Acid

The separation of racemic 2-bromopropionic acid into its constituent enantiomers is a crucial technique. This can be accomplished through various methods, with enzymatic resolution being a prominent modern approach.

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture. For instance, the lipase (B570770) from Candida cylindracea can be used to selectively esterify the (R)-enantiomer of 2-bromopropionic acid, allowing for the separation of the unreacted (S)-enantiomer.[11]

Quantitative Data

The following tables summarize key quantitative data from various synthetic and resolution methods for 2-bromopropionic acid and its enantiomers.

| Method | Starting Material | Product | Yield (%) | Specific Rotation ([α]D) | Enantiomeric Excess (ee %) | Reference |

| Hell-Volhard-Zelinsky (Hydrolysis) | Propionic Acid | Racemic 2-Bromopropionic Acid | ~60-80 | 0° | 0 | [12] |

| Diazotization | D-Alanine | This compound | ~95 | +26° ± 2° (neat) | >98 | [3] |

| Nucleophilic Substitution | (S)-2-Methanesulfonyloxypropionic Acid | This compound | 45 | Not Reported | 92.3 | [13] |

| Enzymatic Resolution (Esterification) | Racemic 2-Bromopropionic Acid | (S)-(-)-2-Bromopropionic Acid (unreacted) | ~45 (for ester) | -25° (neat) for (S)-isomer | >95 | [11] |

Table 1: Synthesis and Resolution of 2-Bromopropionic Acid Enantiomers

| Property | This compound | (S)-(-)-2-Bromopropionic Acid | Racemic 2-Bromopropionic Acid |

| CAS Number | 10009-70-8[14] | 32644-15-8 | 598-72-1[15] |

| Molecular Weight | 152.97 g/mol [15] | 152.97 g/mol | 152.97 g/mol [15] |

| Appearance | Colorless to yellow liquid[14] | Colorless to yellow liquid | Colorless to yellowish liquid |

| Density | ~1.692 g/mL at 20 °C | ~1.696 g/mL at 20 °C | ~1.7 g/mL at 25 °C |

| Boiling Point | 203 °C (lit.) | 78 °C / 4 mmHg (lit.) | 203 °C (lit.) |

| Melting Point | Not applicable (liquid) | -35 °C (lit.) | 25.5 °C |

| Specific Rotation | +26° ± 2° (neat) | -25° (neat) | 0° |

Table 2: Physicochemical Properties of 2-Bromopropionic Acid Isomers

Experimental Protocols

Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction

Materials:

-

Dry propionic acid (50 g)

-

Dry amorphous red phosphorus (7.6 g)

-

Bromine (166.7 g total)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

To a round-bottom flask fitted with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous phosphorus.[12]

-

Slowly add 66.7 g of bromine from the dropping funnel. Warm the mixture to 40-50 °C to initiate the reaction.[12]

-

Slowly add an additional 100 g of bromine.

-

Gently reflux the mixture for 2 hours until the reaction is complete.[12]

-

Distill the resulting 2-bromopropionyl bromide at atmospheric pressure, collecting the fraction at 154 °C (yields 75-80%).[12]

-

Hydrolyze the 2-bromopropionyl bromide by adding one and one-third equivalents of water and stirring under reflux with ice-water cooling until a homogeneous mixture is formed.[12]

-

Complete the hydrolysis by warming the mixture for 90 minutes.[12]

-

Cool the crude 2-bromopropionic acid solution to room temperature and extract with several volumes of diethyl ether.[12]

-

Dry the ether extracts over anhydrous sodium sulfate.

-

Remove the ether by evaporation and fractionally distill the residue in vacuo, collecting the fraction boiling at 124 °C under 18-19 mm Hg pressure. The yield is approximately 60% based on the 2-bromopropionyl bromide.[12]

Stereoselective Synthesis of this compound from D-Alanine

Materials:

-

D-Alanine (50 g, 0.56 mol)

-

48% aqueous HBr (580 mL)

-

Water (1 L)

-

Cracked ice

-

Sodium nitrite (B80452) (NaNO₂, 104.3 g, 1.51 mol)

-

Sodium sulfate (Na₂SO₄, 700 g)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Dissolve 50 g of D-alanine in a mixture of 580 mL of 48% aqueous HBr and 1 L of water.[3]

-

Add cracked ice to bring the total volume to 3 L.

-

With stirring, add 104.3 g of NaNO₂ in small portions.[3]

-

Add 700 g of Na₂SO₄.

-

Once the stirred reaction has warmed to 15 °C, decant the solution from any solids.[3]

-

Extract the aqueous solution with five 500-mL portions of Et₂O.[3]

-

Dry the combined ether extracts over Na₂SO₄ and then CaCl₂.[3]

-

Concentrate the solution in vacuo to yield approximately 65 g of this compound as an oil.[3]

Diagrams

Synthesis of Racemic 2-Bromopropionic Acid

Caption: Hell-Volhard-Zelinsky synthesis of racemic 2-bromopropionic acid.

Stereoselective Synthesis of this compound

Caption: Stereoselective synthesis from D-Alanine.

Enzymatic Kinetic Resolution Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]

- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 6. Racemic mixture - Wikipedia [en.wikipedia.org]

- 7. oxfordreference.com [oxfordreference.com]

- 8. researchgate.net [researchgate.net]

- 9. Paul Walden - Wikipedia [en.wikipedia.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-(+)-2-Bromopropionic Acid from (R)-Alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of (R)-(+)-2-Bromopropionic acid, a valuable chiral building block in organic synthesis, starting from the readily available amino acid (R)-Alanine. The described method is a stereospecific diazotization reaction that proceeds with the retention of configuration.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its chirality is often crucial for the desired therapeutic effect. The synthesis from (R)-Alanine offers a cost-effective and efficient route to obtain the enantiomerically pure product. The reaction involves the diazotization of the amino group of alanine (B10760859) with sodium nitrite (B80452) in the presence of hydrobromic acid and a bromide salt, followed by the displacement of the diazonium group by a bromide ion. Notably, this reaction proceeds with overall retention of the stereochemical configuration.[1][2]

Reaction Scheme

The overall transformation is depicted in the following scheme:

Caption: Synthesis of this compound from (R)-Alanine.

Quantitative Data Summary

The following table summarizes the results from various reported protocols for the synthesis of this compound from (R)-Alanine.

| Protocol Reference | (R)-Alanine (g) | Sodium Nitrite (g) | HBr (47-48%) (mL) | KBr (g) | Yield (%) | Purity/Boiling Point |

| Protocol 1[1][3][4] | 4.0 | 6.21 | 15 | Saturated Solution (10 mL) | 95 | 68-70°C/0.1 mmHg |

| Protocol 2[1] | 50 | 104.3 | 580 | - | ~77 | Oil |

| Protocol 3[2] | 20 | 46.7 | 75 | 29.3 (NaBr) | 79 (crude) | Clear liquid with a slight yellow tint |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Protocol 1: High-Yield Small-Scale Synthesis [1][3][4]

Materials:

-

(R)-Alanine (4.0 g, 45 mmol)

-

Potassium bromide (KBr)

-

Hydrobromic acid (HBr, 47% solution, 15 mL)

-

Sodium nitrite (NaNO₂, 6.21 g, 90 mmol)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ice bath

Procedure:

-

Prepare a saturated solution of KBr in water (approximately 10 mL).

-

In a suitable reaction vessel, add (R)-Alanine to the saturated KBr solution.

-

Add the 47% HBr solution dropwise to the mixture.

-

Cool the resulting mixture to 0°C using an ice bath.

-

Slowly add sodium nitrite over a period of 1 hour, ensuring the reaction temperature is maintained below 5°C.

-

Continue stirring the reaction mixture at a temperature below 5°C for an additional hour.

-

Allow the reaction mixture to warm to room temperature.

-

Extract the product from the aqueous solution with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Concentrate the solution in vacuo to obtain a pale yellow oil.

-

For higher purity, the product can be distilled under reduced pressure (b.p. 68-70°C/0.1 mmHg).

Reaction Mechanism and Stereochemistry

The reaction of (R)-Alanine to this compound proceeds with a net retention of stereochemistry. This is unexpected for a simple SN2 reaction which would typically result in inversion of configuration. The proposed mechanism involves a double inversion.[2]

-

Diazotization: The amino group of alanine reacts with nitrous acid (formed in situ from NaNO₂ and HBr) to form a diazonium salt.

-

Intramolecular Cyclization (1st Inversion): The adjacent carboxylate group acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group in an SN2 fashion. This results in the formation of a transient three-membered α-lactone intermediate and the displacement of the nitrogen gas. This step inverts the stereocenter.

-